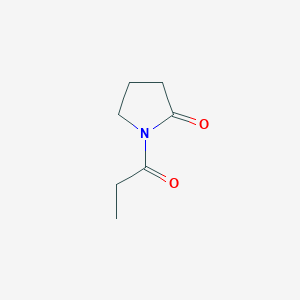
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges
Preparation Methods
The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- typically involves the reaction of organotin precursors with appropriate diacids and esters under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where ligands attached to the tin atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands
Scientific Research Applications
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-tin bonds.
Biology: Its potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets through its tin atoms and oxygen bridges. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The pathways involved often include coordination chemistry mechanisms, where the tin atoms act as central coordination points for other ligands .
Comparison with Similar Compounds
Compared to other organotin compounds, 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, dicyclohexyl ester, (Z,Z,Z)- is unique due to its multiple oxygen bridges and the presence of dicyclohexyl ester groups. Similar compounds include:
- Dibutyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioate
- Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioate These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications .
Properties
CAS No. |
68109-86-4 |
|---|---|
Molecular Formula |
C40H64O12Sn2 |
Molecular Weight |
974.3 g/mol |
IUPAC Name |
1-O-cyclohexyl 4-O-[dibutyl-[(Z)-4-[dibutyl-[(Z)-4-cyclohexyloxy-4-oxobut-2-enoyl]oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C10H14O4.C4H4O4.4C4H9.2Sn/c2*11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*6-8H,1-5H2,(H,11,12);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b2*7-6-;2-1-;;;;;; |
InChI Key |
QVSXFYNCKWOCMA-OGUYYKQXSA-J |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OC1CCCCC1)(CCCC)CCCC)(OC(=O)/C=C\C(=O)OC2CCCCC2)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC1CCCCC1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
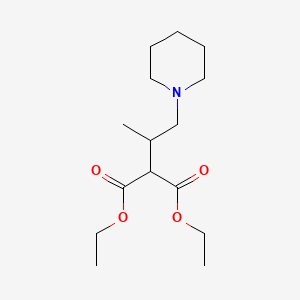
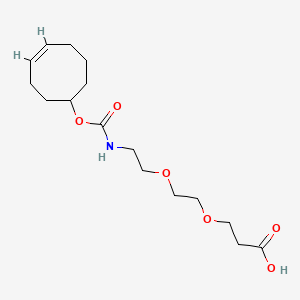
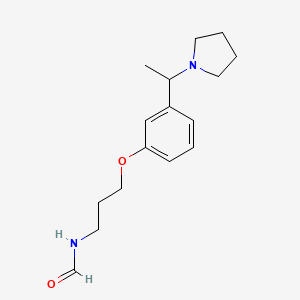

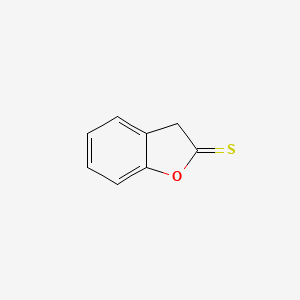
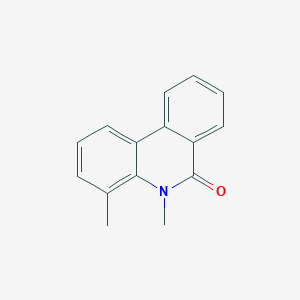
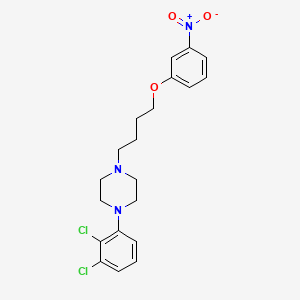
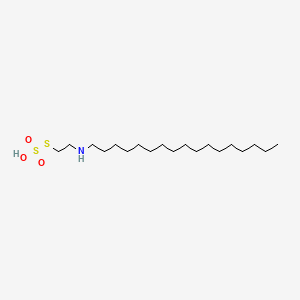

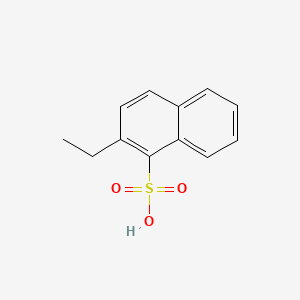
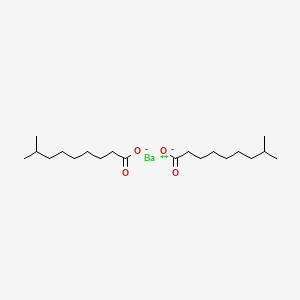
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
